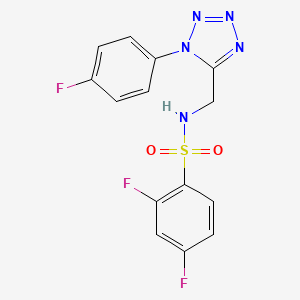![molecular formula C23H16BrN3O2 B2726868 N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline CAS No. 313966-62-0](/img/structure/B2726868.png)
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. It’s a privileged structure in medicinal chemistry and is found in several kinds of drugs . Chromenes, on the other hand, are a class of organic compounds with a three-ring structure that includes a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused ring structure with a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms. Chromenes have a three-ring structure with a benzene ring fused to a pyran ring .Chemical Reactions Analysis
Benzimidazoles and chromenes can undergo various chemical reactions due to the presence of aromatic rings and heteroatoms. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
Benzimidazoles are usually solid at room temperature and have high melting points. They are also soluble in common organic solvents . The properties of chromenes can vary widely depending on their substitution patterns .科学的研究の応用
Structural and Mechanistic Insights
Research has shown that benzimidazole derivatives, similar to N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline, play a crucial role in forming metal complexes with zinc and copper. These complexes have been studied for their structural properties and reactivity, shedding light on their mechanistic pathways in various reactions, including polymerization processes. For instance, compounds related to the specified chemical have been used to form active catalysts towards ring-opening polymerization of ε-caprolactone, demonstrating the importance of these ligands in facilitating coordination-insertion pathways (Attandoh, Ojwach, & Munro, 2014).
Catalytic Applications
The ability of benzimidazole-derived compounds to act as ligands in metal complexes opens up a wide array of catalytic applications. These complexes have been explored for their potential in facilitating efficient transfer hydrogenation reactions, highlighting the utility of such compounds in synthetic chemistry and potentially in industrial applications. The catalytic activities have been particularly noted with iridium and rhodium complexes, underscoring the versatility of benzimidazole ligands in catalysis (Türkmen, Pape, Hahn, & Çetinkaya, 2008).
Biological Evaluation
Benzimidazole derivatives also exhibit a range of biological activities, making them subjects of interest in the development of new therapeutic agents. For example, novel benzimidazole compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating their potential as leads in drug discovery efforts. Such studies highlight the importance of structural modification and optimization in enhancing the biological efficacy of benzimidazole derivatives (Shah, Patel, Rajani, & Karia, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-bromo-N-(2-methoxyphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O2/c1-28-21-9-5-4-8-19(21)27-23-16(13-14-12-15(24)10-11-20(14)29-23)22-25-17-6-2-3-7-18(17)26-22/h2-13H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIJFKMOGKKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)

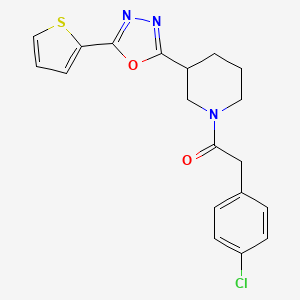
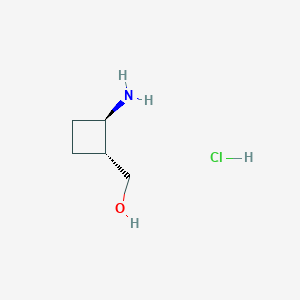
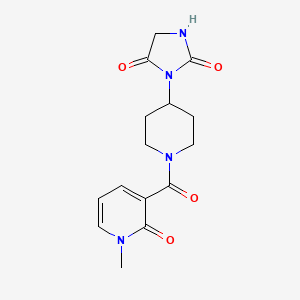
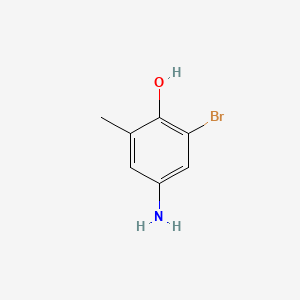
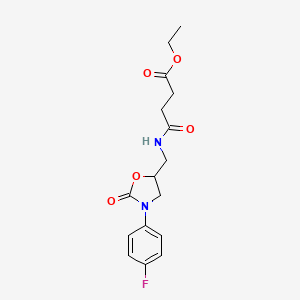
![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2726798.png)
![8-(4-Chlorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2726799.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2726801.png)

![3-chloro-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726803.png)
